molecular formula C18H21N3O2 B4065652 5-(3,5-dimethyl-1-piperidinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

5-(3,5-dimethyl-1-piperidinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B4065652
M. Wt: 311.4 g/mol
InChI Key: SEMNDIUVWLVZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-dimethyl-1-piperidinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on related compounds includes the synthesis of novel 1,2,4-triazole derivatives with potential antimicrobial activities. For instance, Bektaş et al. (2010) explored the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds with moderate to good activities against test microorganisms (Bektaş et al., 2010).

Molecular Docking Studies of Benzimidazole Derivatives

Karayel conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking. This research highlights the potential of these compounds as EGFR inhibitors in cancer treatment (Karayel).

Anticancer Evaluation of Oxazole Derivatives

Kachaeva et al. (2018) synthesized new oxazole-carbonitriles and evaluated their in vitro anticancer activities against a panel of 60 cancer cell lines, showing promising growth inhibitory and cytostatic activities. This suggests the potential of oxazole derivatives in cancer research (Kachaeva et al., 2018).

Corrosion Inhibition Studies

Yadav et al. (2014, 2016) investigated the corrosion inhibition properties of synthesized pyridine and pyranopyrazole derivatives on steel in acidic solutions. These studies demonstrate the utility of such compounds in materials science, particularly for protecting metals against corrosion (Yadav et al., 2014), (Yadav et al., 2016).

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research on compounds affecting orexin receptors and their role in compulsive food consumption offers insights into potential therapeutic targets for eating disorders. Piccoli et al. (2012) investigated the effects of selective orexin receptor antagonists in a model of binge eating, suggesting a major role of OX1R mechanisms (Piccoli et al., 2012).

Properties

IUPAC Name

5-(3,5-dimethylpiperidin-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-8-13(2)11-21(10-12)18-16(9-19)20-17(23-18)14-4-6-15(22-3)7-5-14/h4-7,12-13H,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMNDIUVWLVZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-dimethyl-1-piperidinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(3,5-dimethyl-1-piperidinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(3,5-dimethyl-1-piperidinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(3,5-dimethyl-1-piperidinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(3,5-dimethyl-1-piperidinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(3,5-dimethyl-1-piperidinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.